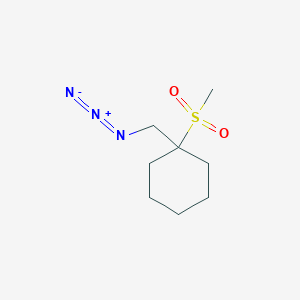
3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3Br2ClO3S . It has a molecular weight of 350.41 . This compound is often used in scientific research due to its unique properties that enable the synthesis of novel compounds.
Molecular Structure Analysis
The InChI code for 3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride is 1S/C6H3Br2ClO3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis
While the specific chemical reactions involving 3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride are not detailed in the search results, it’s important to note that aromatic compounds like this one often undergo electrophilic substitution, which is a common type of reaction .Physical And Chemical Properties Analysis
3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Polymer-Based Reagents for Oligonucleotide Synthesis
Poly(3,5-diethylstyrene) sulfonyl chloride serves as a reagent for synthesizing internucleotide bonds, indicating the potential utility of structurally related sulfonyl chlorides in nucleic acid chemistry. Insoluble crosslinked polymers, after sulfonylation, facilitate the synthesis of dinucleoside phosphates in high yields through simple isolation procedures, showcasing the chemical's role as a condensing agent in oligonucleotide synthesis (Rubinstein & Patchornik, 1975).
Advances in Azo Dye Chemistry
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride derivatives have been explored for potential applications in azo dye chemistry, including the synthesis of chlorohydroxybenzenesulfonyl derivatives with applications ranging from herbicides to novel materials. These derivatives, through various reactions with nucleophilic reagents, highlight the adaptability of such compounds in creating new chemical entities (Cremlyn & Cronje, 1979).
Protein Modification Reagents
The transformation of related compounds into water-soluble reagents for selective protein modification underscores the significance of 3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride analogs in biochemistry. Such reagents effectively modify amino acids like tryptophan and cysteine in aqueous solutions, providing tools for studying protein function and structure (Horton & Tucker, 1970).
Material Science and Polymer Synthesis
Research into conjugated polyelectrolytes derived from dibromobenzene sulfonyl chloride precursors reveals applications in material science, particularly in developing polymers with specific electrical or optical properties. The synthesis of such polyelectrolytes involves palladium-catalyzed reactions, indicating the compound's utility in creating advanced materials (Huang Peng-cheng, 2007).
Environmental Chemistry Applications
The role of related sulfonyl chlorides in advanced oxidation processes for wastewater treatment, particularly in the degradation of azo dyes, exemplifies the environmental applications of this class of compounds. Studies have shown that these compounds can enhance dye decoloration, albeit with the formation of chlorinated byproducts, pointing to their potential use in environmental remediation technologies (Yuan et al., 2011).
Safety and Hazards
properties
IUPAC Name |
3,5-dibromo-2-hydroxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECJZAWXETVBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2747506.png)
![3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2747507.png)
![4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2747509.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2747514.png)
![3-[(3-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2747518.png)

![N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B2747522.png)

![N-(2-chloro-4-fluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2747524.png)
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2747525.png)
![N-(cyanomethyl)-2-[(2-methylphenyl)methoxy]benzamide](/img/structure/B2747527.png)